molecular formula C11H11NO4 B14567592 1-(2-Nitrophenyl)pentane-2,4-dione CAS No. 61417-31-0

1-(2-Nitrophenyl)pentane-2,4-dione

Cat. No.: B14567592
CAS No.: 61417-31-0
M. Wt: 221.21 g/mol
InChI Key: VPNIVXKSKDWEGD-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)pentane-2,4-dione is an organic compound with the molecular formula C11H11NO4 It is a derivative of pentane-2,4-dione, where a nitrophenyl group is attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Nitrophenyl)pentane-2,4-dione can be synthesized through a multi-step process. One common method involves the alkylation of pentane-2,4-dione with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Nitrophenyl)pentane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-nitrophenyl)pentane-2,4-dione involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the diketone moiety can form chelates with metal ions. These interactions can influence biochemical pathways and enzyme activities, making the compound useful in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

    Pentane-2,4-dione:

    1-(4-Nitrophenyl)pentane-2,4-dione: A positional isomer with the nitro group at the para position.

    1-(2-Aminophenyl)pentane-2,4-dione: A reduced derivative with an amino group instead of a nitro group.

Uniqueness

1-(2-Nitrophenyl)pentane-2,4-dione is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful probe in various scientific studies .

Properties

CAS No.

61417-31-0

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

1-(2-nitrophenyl)pentane-2,4-dione

InChI

InChI=1S/C11H11NO4/c1-8(13)6-10(14)7-9-4-2-3-5-11(9)12(15)16/h2-5H,6-7H2,1H3

InChI Key

VPNIVXKSKDWEGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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